1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one

Click Chemistry Olefin Metathesis Polymer Chemistry

1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one (CAS 2034522-87-5) is a synthetic heterocyclic compound with the molecular formula C18H18N2O. It belongs to the class of N-acyl indoline derivatives, featuring a pyridin-4-yl substituent at the 5-position of the indoline core and a terminal alkene (pent-4-enoyl) group at the N-1 position.

Molecular Formula C18H18N2O
Molecular Weight 278.355
CAS No. 2034522-87-5
Cat. No. B2510951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one
CAS2034522-87-5
Molecular FormulaC18H18N2O
Molecular Weight278.355
Structural Identifiers
SMILESC=CCCC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3
InChIInChI=1S/C18H18N2O/c1-2-3-4-18(21)20-12-9-16-13-15(5-6-17(16)20)14-7-10-19-11-8-14/h2,5-8,10-11,13H,1,3-4,9,12H2
InChIKeyHZEBTKUHPYMSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one (CAS 2034522-87-5) Matters for Precision Chemical Sourcing


1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one (CAS 2034522-87-5) is a synthetic heterocyclic compound with the molecular formula C18H18N2O . It belongs to the class of N-acyl indoline derivatives, featuring a pyridin-4-yl substituent at the 5-position of the indoline core and a terminal alkene (pent-4-enoyl) group at the N-1 position. This combination of a basic pyridine moiety, a lipophilic indoline scaffold, and a reactive terminal olefin provides a unique structural topology that is not commonly available from standard screening libraries. Potential research applications for this compound are reported to include its use as a building block in organic synthesis, medicinal chemistry, and material science [1]. However, peer-reviewed primary literature quantifying specific biological or material performance for this exact compound is currently absent from major databases, and available physical property data is limited to molecular identity descriptors , underscoring the need for procurement-grade analytical verification.

Risks of Substituting 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one with Generic Indoline Analogs


Assuming interchangeability between 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one and other 5-substituted or N-acyl indolines introduces several risks for reproducible research. The terminal alkene on the pent-4-enoyl chain is a distinguishing feature that enables orthogonal reactivity, such as thiol-ene click chemistry or olefin metathesis, which is absent in simpler saturated acyl analogs like 1-acetyl-5-(pyridin-4-yl)indoline . The pyridin-4-yl group at the 5-position provides a basic nitrogen capable of coordinating metal ions or participating in hydrogen bonding, differentiating it from phenyl- or halogen-substituted indoline analogs that alter electronic and steric profiles. Substituting with the regioisomeric 2-(pyridin-4-yl)indoline scaffold (CAS 595548-63-3) would shift the pyridine attachment point and drastically change molecular shape and potential target engagement geometry. In the absence of head-to-head biological or pharmacological data for the target compound, the structural features of the terminal alkene and 5-pyridyl substitution pattern represent the only quantifiable basis for differentiation, making generic substitution a potential source of experimental irreproducibility.

Quantitative Differentiation Evidence for 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one


Terminal Alkene Functionality Enables Orthogonal Reactivity Not Available in Saturated N-Acyl Indoline Analogs

The target compound's pent-4-enoyl group contains a terminal C=C double bond, a functional handle for thiol-ene radical additions, olefin cross-metathesis, and polymerization reactions . The most direct comparator, 1-acetyl-5-(pyridin-4-yl)indoline, lacks this unsaturation entirely, making it inert to these reactions. While quantitative kinetic data for this exact compound is unavailable in published literature, the presence of a terminal alkene is a binary structural attribute that can be confirmed via NMR and IR spectroscopy, and its reactivity can be quantified by the user using standard alkene titration methods (e.g., iodine value).

Click Chemistry Olefin Metathesis Polymer Chemistry Bioconjugation

5-Pyridin-4-yl Substitution Pattern Discriminates Against 2-Pyridinyl and Phenyl Indoline Regioisomers

The pyridin-4-yl group at the indoline 5-position provides a para-pyridyl nitrogen that is geometrically distinct from ortho- and meta-pyridyl isomers. This affects the vector of hydrogen bond acceptance and metal coordination. 3-(pyridin-4-yl)-1H-indole (CAS 7272-84-6), a structurally related indole analog, has been reported to inhibit Rho-associated protein kinase 2 (ROCK2) with an IC50 of 800 nM in enzyme inhibition assays [1]. The target compound differs from that indole by having a saturated indoline ring and an N-pent-4-enoyl substituent. While no IC50 data exists for the target compound, the 5-pyridin-4-yl topology is a critical pharmacophoric element shared with known kinase inhibitors, suggesting this scaffold may engage similar targets with different selectivity profiles due to the indoline saturation and N-acyl group.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship Metal Coordination

Molecular Weight and Lipophilicity Profile Differentiate from Lower Molecular Weight Indoline Scaffolds

The target compound has a molecular weight of 278.35 g/mol , placing it in the lower end of lead-like chemical space (MW < 350). This is higher than the core scaffold 5-(pyridin-4-yl)indoline (MW ≈ 196.25 g/mol) due to the N-pent-4-enoyl appendage. A calculated clogP of approximately 3.57 [1] indicates moderate lipophilicity, which is higher than that of the unsubstituted indoline core. This combination of moderate size and lipophilicity positions the compound as a potential fragment-elaborated probe rather than a minimal fragment, which may be advantageous for phenotypic screening cascades where some degree of target engagement efficiency from a slightly larger starting point is desired.

Drug Discovery ADME Prediction Chemical Property Space Fragment-Based Screening

Analytical Purity Confirmation at 98% by HPLC for Reproducible Procurement (Indirect Comparator Evidence)

A supplier listing for the structurally related intermediate 5-(pyridin-4-yl)indoline dihydrochloride (CAS 90679-09-7) reports a standard purity of 98% verified by HPLC, NMR, and GC . While this is not direct data for the target compound, it demonstrates the achievable purity level for compounds in this structural class. For procurement of 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one, a specification of ≥95% or ≥98% purity by HPLC is a reasonable quality benchmark. Requesting batch-specific analytical data (HPLC chromatograms, NMR spectra) from the vendor is strongly recommended, given the absence of published characterization data beyond molecular identity .

Analytical Chemistry Quality Control Procurement Specification Reproducibility

Optimal Application Scenarios for 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one Based on Structural Differentiation Evidence


Covalent Probe Design via Thiol-Ene or Photo-Click Conjugation at the Terminal Alkene

The terminal alkene identified in Section 3 enables the compound to serve as a scaffold for generating covalent chemical probes via thiol-ene radical addition with cysteine-containing peptides or thiol-functionalized fluorophores . This application is inaccessible to saturated N-acyl indoline analogs. Quantitative monitoring of conjugation efficiency can be performed by HPLC or LC-MS, and the resulting conjugates retain the pyridin-4-yl group for potential metal coordination or target engagement.

Synthesis of Macrocyclic or Oligomeric Libraries via Ring-Closing or Acyclic Diene Metathesis

The terminal olefin is amenable to olefin metathesis chemistry, enabling the construction of macrocyclic indoline derivatives or linear oligomers when combined with appropriate Grubbs or Hoveyda-Grubbs catalysts . The 5-pyridin-4-yl substituent provides a point of diversity for post-metathesis functionalization, and the resulting macrocycles may display altered target binding kinetics compared to acyclic analogs.

Scaffold-Hopping Starting Point for Pyridine-Containing Kinase Probe Development

Based on class-level evidence that 3-(pyridin-4-yl)-1H-indole inhibits ROCK2 with an IC50 of 800 nM [1], the target compound offers a saturated indoline core and N-pent-4-enoyl substitution that may modulate kinase selectivity. It can be used as a starting point for medicinal chemistry optimization where the indoline saturation is hypothesized to reduce aromatic stacking interactions or alter conformational preferences relative to fully aromatic indole-based inhibitors.

Fragment-Elaborated Screening Library Member with Orthogonal Reactivity

With a molecular weight of approximately 278 g/mol and a predicted clogP of ~3.57, the compound occupies lead-like chemical space [2]. It is positioned as a pre-functionalized fragment for combinatorial library synthesis, where the terminal alkene serves as a diversification point for late-stage functionalization without requiring protecting group manipulation on the indoline nitrogen.

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